5-(Pyrrolidin-2-yl)-2H-tetrazole
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Overview
Description
5-(Pyrrolidin-2-yl)-2H-tetrazole is an organic compound that features a tetrazole ring fused with a pyrrolidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and catalysis. The tetrazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable scaffold in drug design and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-2-yl)-2H-tetrazole can be achieved through several methods. One common approach involves the radical copolymerization of a styryl-functionalized pyrrolidinyl-tetrazole derivative with styrene and divinylbenzene in the presence of porogens such as dodecanol and toluene . This method results in the formation of a monolithic column that can be used as an organocatalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow microreactors. These reactors offer advantages in terms of safety, sustainability, and ease of automation. The use of eco-friendly solvents like water-ethanol mixtures is also emphasized to ensure the process is environmentally benign .
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-2-yl)-2H-tetrazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the tetrazole ring.
Substitution: The tetrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents onto the tetrazole ring .
Scientific Research Applications
5-(Pyrrolidin-2-yl)-2H-tetrazole has several scientific research applications:
Biology: The compound’s stability and reactivity make it a useful scaffold in the design of biologically active molecules.
Medicine: Its potential as a drug candidate is being explored due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-2-yl)-2H-tetrazole involves its interaction with specific molecular targets. In catalytic applications, the compound acts as an organocatalyst, facilitating chemical reactions by stabilizing transition states and lowering activation energies. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A versatile scaffold used in drug discovery for its ability to explore pharmacophore space due to sp3-hybridization.
Pyrrolidin-2-one: Known for its biological activity and used in the synthesis of various bioactive molecules.
Tetrazole Derivatives: These compounds share the tetrazole ring structure and are used in similar applications, including drug design and catalysis.
Uniqueness
5-(Pyrrolidin-2-yl)-2H-tetrazole is unique due to its combined pyrrolidine and tetrazole rings, which confer both stability and reactivity. This dual functionality makes it particularly valuable in asymmetric catalysis and the design of chiral molecules .
Properties
IUPAC Name |
5-pyrrolidin-2-yl-2H-tetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c1-2-4(6-3-1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHYQIQIENDJER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NNN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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